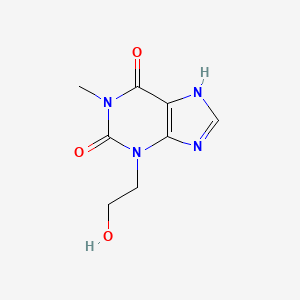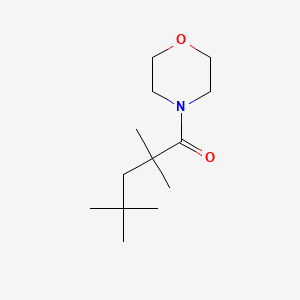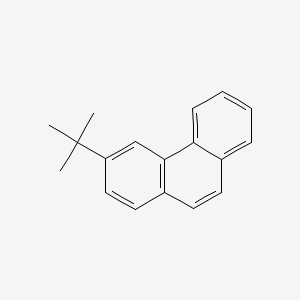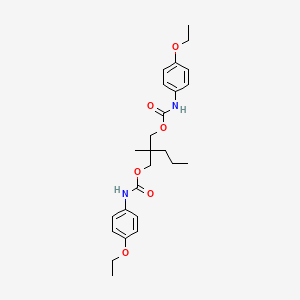
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its versatility and effectiveness.
Méthodes De Préparation
The synthesis of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) involves several steps. The primary synthetic route includes the reaction of 1,3-Propanediol, 2-methyl-2-propyl- with p-ethoxycarbonyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound .
Analyse Des Réactions Chimiques
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the p-ethoxycarbanilate groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, oxygen, and various nucleophiles. .
Applications De Recherche Scientifique
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) is unique due to its specific structure and properties. Similar compounds include:
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
1,3-Butanediol: Used in the production of plastics and as a solvent.
1,4-Butanediol: Commonly used in the manufacture of polyurethanes and elastic fibers. The uniqueness of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
25648-74-2 |
|---|---|
Formule moléculaire |
C25H34N2O6 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
[2-[(4-ethoxyphenyl)carbamoyloxymethyl]-2-methylpentyl] N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C25H34N2O6/c1-5-16-25(4,17-32-23(28)26-19-8-12-21(13-9-19)30-6-2)18-33-24(29)27-20-10-14-22(15-11-20)31-7-3/h8-15H,5-7,16-18H2,1-4H3,(H,26,28)(H,27,29) |
Clé InChI |
CCXTXXIACARUTI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(COC(=O)NC1=CC=C(C=C1)OCC)COC(=O)NC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



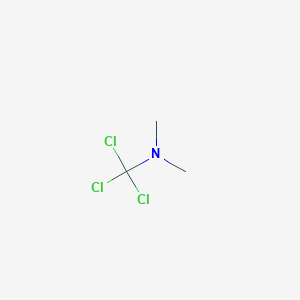
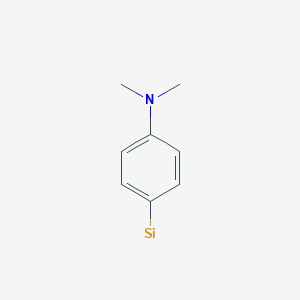
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

